N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound that features a pyrrolidine ring substituted with a pyridine moiety and a methanesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves reactions with α-bromoketones and 2-aminopyridine . This suggests that the compound might affect similar biochemical pathways.
Pharmacokinetics
It’s worth noting that the pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This suggests that the compound might have favorable ADME properties.
Result of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Action Environment
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was performed in toluene, suggesting that the compound might be stable in similar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with pyrrolidine and methanesulfonamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles like alkyl halides and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and applications.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is unique due to the combination of the pyridine and pyrrolidine rings with the methanesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNUWVPQQDZOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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